molecular formula C4N4O2 B3048591 3,4-Dicyanofuroxan CAS No. 17557-81-2

3,4-Dicyanofuroxan

Cat. No.: B3048591
CAS No.: 17557-81-2
M. Wt: 136.07 g/mol
InChI Key: VTSBIKDWXIRAAH-UHFFFAOYSA-N
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Description

3,4-Dicyanofuroxan is a nitrogen-rich heterocyclic compound with the molecular formula C4N4O2. It is known for its high energy content and stability, making it a valuable intermediate in the synthesis of energetic materials. The compound is characterized by the presence of two cyano groups and a furoxan ring, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyanofuroxan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other nitrogen-rich compounds.

    Substitution: The cyano groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, nitric acid, and dichloromethane . The reaction conditions often involve controlled temperatures and careful addition of reagents to manage the exothermic nature of the reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation and reduction reactions can yield various nitrogen-rich compounds, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3,4-Dicyanofuroxan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3,4-Dicyanofuroxan exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can produce a range of nitrogen-rich compounds with different properties and applications . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3,4-Dicyanofuroxan include:

  • 3-Amino-4-cyanofurazan
  • 4-Amino-3-cyanofuroxan
  • 3,4-Dicyanofurazan

Uniqueness

This compound is unique due to its high energy content, stability, and the presence of both cyano groups and a furoxan ring. These features make it a valuable intermediate in the synthesis of energetic materials and other nitrogen-rich compounds .

Biological Activity

3,4-Dicyanofuroxan (DCFO) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a furoxan ring with two cyano groups. Its molecular formula is C4H2N4O2C_4H_2N_4O_2, and it exhibits distinct physical and chemical properties that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, particularly through the release of nitric oxide (NO) and other reactive nitrogen species.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

  • Nitric Oxide Release : DCFO acts as a prodrug that can release NO in the presence of thiols or other nucleophiles. This mechanism is crucial for its vasodilatory effects and inhibition of platelet aggregation .
  • Activation of Soluble Guanylate Cyclase (sGC) : DCFO stimulates sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation .
  • Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation effectively, making it a potential therapeutic agent in cardiovascular diseases .

Case Studies

  • Vasodilatory Effects : A study demonstrated that DCFO could induce vasodilation in isolated rat aorta, highlighting its potential as a therapeutic agent for treating hypertension. The vasodilatory action was attributed to NO release and subsequent activation of sGC .
  • Platelet Aggregation Inhibition : In vitro experiments showed that DCFO significantly reduced platelet aggregation induced by thrombin. This effect was mediated by the generation of NO, which plays a critical role in maintaining vascular homeostasis .
  • Comparative Analysis : When compared to other furoxan derivatives, DCFO exhibited superior efficacy in activating sGC and releasing NO, suggesting that the presence of cyano groups enhances its biological activity .

Data Table: Biological Activities of this compound

Biological Activity Mechanism Reference
VasodilationNO release and sGC activation
Inhibition of Platelet AggregationGeneration of NO leading to reduced aggregation
Stimulation of cGMP ProductionActivation of soluble guanylate cyclase
Comparison with Other DerivativesEnhanced activity due to cyano substituents

Synthesis and Safety Considerations

The synthesis of this compound has historically posed challenges due to violent reactions during preparation. Recent advancements have led to safer synthetic routes that allow for higher yields without compromising safety . These developments are crucial for facilitating further research into the compound's biological applications.

Properties

IUPAC Name

2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N4O2/c5-1-3-4(2-6)8(9)10-7-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSBIKDWXIRAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NO[N+](=C1C#N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170000
Record name 3,4-Dicyanofuroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17557-81-2
Record name 3,4-Dicyanofuroxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dicyanofuroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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